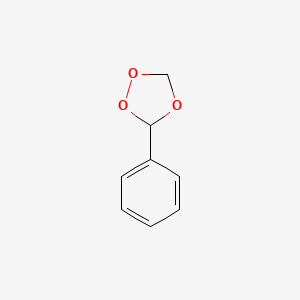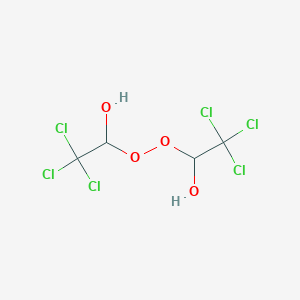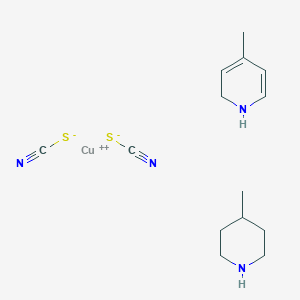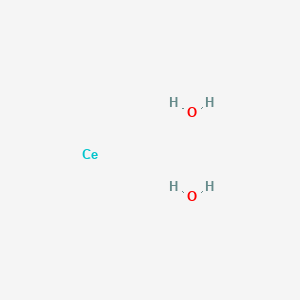
11-(1,3-Dioxolan-2-YL)undecanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-(1,3-Dioxolan-2-YL)undecanenitrile is an organic compound that features a nitrile group attached to an undecane chain, which is further substituted with a 1,3-dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
11-(1,3-Dioxolan-2-YL)undecanenitrile can be synthesized through the reaction of 11-bromoundecanenitrile with 1,3-propanediol in the presence of a Lewis acid catalyst such as zinc chloride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
11-(1,3-Dioxolan-2-YL)undecanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the nitrile group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Ammonia (NH₃) or primary amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Amides or other substituted nitriles.
Wissenschaftliche Forschungsanwendungen
11-(1,3-Dioxolan-2-YL)undecanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 11-(1,3-Dioxolan-2-YL)undecanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dioxolane ring can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity. The nitrile group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxanes: Similar in structure but with a six-membered ring instead of a five-membered dioxolane ring.
1,3-Dioxolanes: Compounds with similar dioxolane rings but different alkyl chain lengths or substituents.
Undecanenitriles: Compounds with the same undecane chain and nitrile group but lacking the dioxolane ring.
Uniqueness
11-(1,3-Dioxolan-2-YL)undecanenitrile is unique due to the presence of both the nitrile group and the 1,3-dioxolane ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
13050-15-2 |
|---|---|
Molekularformel |
C14H25NO2 |
Molekulargewicht |
239.35 g/mol |
IUPAC-Name |
11-(1,3-dioxolan-2-yl)undecanenitrile |
InChI |
InChI=1S/C14H25NO2/c15-11-9-7-5-3-1-2-4-6-8-10-14-16-12-13-17-14/h14H,1-10,12-13H2 |
InChI-Schlüssel |
DOXJQTXTZIWZLR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)CCCCCCCCCCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-(10,13-dimethyl-3,6-dioxo-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14713695.png)


![1-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-4-[hydroxy(2-methylimidazo[1,2-a]pyridin-3-yl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B14713711.png)






